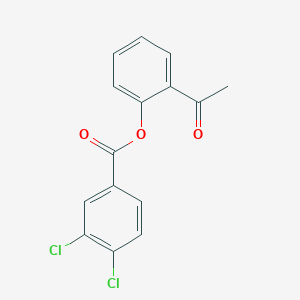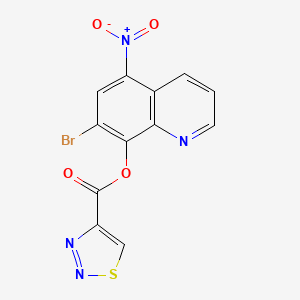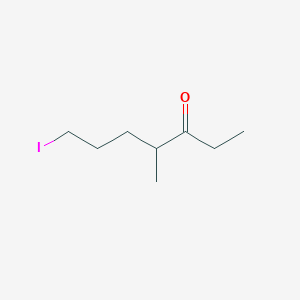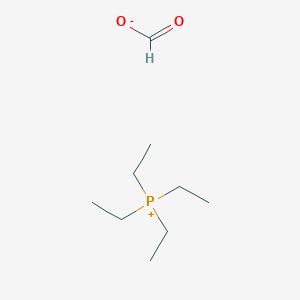
2-Acetylphenyl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylphenyl 3,4-dichlorobenzoate is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzoic acid and is characterized by the presence of an acetyl group attached to a phenyl ring and a dichlorobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 3,4-dichlorobenzoate typically involves the esterification of 2-acetylphenol with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetylphenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: 2-Carboxyphenyl 3,4-dichlorobenzoate.
Reduction: 2-(Hydroxyphenyl) 3,4-dichlorobenzoate.
Substitution: Products depend on the nucleophile used, such as 2-Acetylphenyl 3,4-diaminobenzoate when using an amine.
Wissenschaftliche Forschungsanwendungen
2-Acetylphenyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylphenyl benzoate: Lacks the chlorine atoms, resulting in different reactivity and binding properties.
3,4-Dichlorobenzoic acid: Does not have the acetylphenyl group, limiting its applications in enzyme inhibition studies.
2-Acetylphenyl 4-chlorobenzoate: Similar structure but with only one chlorine atom, affecting its chemical and biological properties.
Uniqueness
2-Acetylphenyl 3,4-dichlorobenzoate is unique due to the presence of both the acetyl and dichlorobenzoate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
| 125553-66-4 | |
Molekularformel |
C15H10Cl2O3 |
Molekulargewicht |
309.1 g/mol |
IUPAC-Name |
(2-acetylphenyl) 3,4-dichlorobenzoate |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)11-4-2-3-5-14(11)20-15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 |
InChI-Schlüssel |
SSBSLEQIJAIFDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)





![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
